4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Overview
Description
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a complex organic compound that features a tert-butyl group, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved by reacting 2-methylthioamide with a suitable halogenated aromatic compound under basic conditions.
Coupling with the benzamide moiety: The thiazole derivative is then coupled with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of thiazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzamide moiety can also interact with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide: is similar to other thiazole-containing benzamides.
This compound: is also similar to other tert-butyl-substituted benzamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14-22-19(13-25-14)15-7-11-18(12-8-15)23-20(24)16-5-9-17(10-6-16)21(2,3)4/h5-13H,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWYDNGHXNCZCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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